molecular formula C13H20ClN3O B3027140 1-(Piperidin-4-yl)-3-m-tolylurea hydrochloride CAS No. 1233955-37-7

1-(Piperidin-4-yl)-3-m-tolylurea hydrochloride

Cat. No. B3027140
CAS RN: 1233955-37-7
M. Wt: 269.77
InChI Key: LHNXNVHBBARETB-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds. Compounds with piperidine moiety show a wide variety of biologic activities .

Scientific Research Applications

Anticancer Potential

Tolylurea hydrochloride has demonstrated promising anticancer activity. Researchers have explored its effects on tumor cell lines, revealing inhibition of cell proliferation and induction of apoptosis. Mechanistic studies suggest interference with cell cycle progression and disruption of signaling pathways. Further investigations are warranted to explore its potential as an adjunct therapy or lead compound for novel anticancer drugs .

Antiviral Properties

In vitro studies have highlighted the antiviral activity of tolylurea hydrochloride against certain viruses. It exhibits inhibitory effects on viral replication, particularly in RNA viruses. Researchers are investigating its mode of action and potential applications in antiviral drug development .

Antimalarial Applications

Tolylurea derivatives have been evaluated for antimalarial efficacy. Their structural simplicity and favorable pharmacokinetic properties make them attractive candidates. Researchers have synthesized and tested novel 1,4-disubstituted piperidines, including tolylurea derivatives, against Plasmodium species. These compounds show promise as safe and effective antimalarials .

Antimicrobial Activity

Tolylurea hydrochloride exhibits moderate antimicrobial activity against bacterial and fungal pathogens. Its mechanism of action involves disruption of cell membrane integrity and interference with essential metabolic pathways. Researchers are exploring its potential as a topical antimicrobial agent or as part of combination therapies .

Analgesic and Anti-Inflammatory Effects

Preclinical studies suggest that tolylurea derivatives possess analgesic and anti-inflammatory properties. These effects may be mediated through modulation of neurotransmitter release and inhibition of inflammatory mediators. Future research could explore their use in pain management and inflammation-related disorders .

Neuroprotective Potential

Emerging evidence indicates that tolylurea compounds may have neuroprotective effects. They exhibit antioxidant properties and mitigate oxidative stress-induced neuronal damage. Researchers are investigating their role in neurodegenerative diseases, such as Alzheimer’s and Parkinson’s .

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. DOI: 10.3390/ijms24032937 Piperidine nucleus in the field of drug discovery. (2021). Future Journal of Pharmaceutical Sciences, 7(1), 1–12. DOI: 10.1186/s43094-021-00335-y Structurally simple synthetic 1,4-disubstituted piperidines with high antimalarial activity. (2018). BMC Pharmacology and Toxicology, 19(1), 1–9. DOI: 10.1186/s40360-018-0233-2

Mechanism of Action

Target of Action

Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are often used as building blocks in drug design due to their wide range of biological activities .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects . The exact interaction of this compound with its targets would depend on the specific structure and functional groups of the molecule.

Biochemical Pathways

Piperidine derivatives have been reported to influence a variety of biochemical pathways, contributing to their diverse pharmacological applications

Pharmacokinetics

The pharmacokinetic properties of piperidine derivatives can vary widely depending on their specific chemical structure . These properties significantly impact the bioavailability of the compound, influencing its therapeutic effectiveness.

Result of Action

Piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects . The specific effects of this compound would depend on its interaction with its biological targets.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of piperidine derivatives .

Safety and Hazards

The safety and hazards associated with a specific piperidine derivative would depend on its exact molecular structure. Some general precautions when handling piperidine derivatives include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Piperidine derivatives continue to be a rich area of research in drug discovery, with potential applications in various therapeutic areas such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

properties

IUPAC Name

1-(3-methylphenyl)-3-piperidin-4-ylurea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.ClH/c1-10-3-2-4-12(9-10)16-13(17)15-11-5-7-14-8-6-11;/h2-4,9,11,14H,5-8H2,1H3,(H2,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNXNVHBBARETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1233955-37-7
Record name Urea, N-(3-methylphenyl)-N′-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233955-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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